molecular formula C14H24O B8385052 11-Ethyl-7-methylspiro[5,5]undec-8-en-1-ol

11-Ethyl-7-methylspiro[5,5]undec-8-en-1-ol

Cat. No. B8385052
M. Wt: 208.34 g/mol
InChI Key: IVIQQBKVQRQBIP-UHFFFAOYSA-N
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Patent
US07256170B2

Procedure details

11-Ethyl-7-methylspiro[5,5]undec-8-en-1-one was reduced with LiAlH4 according to the general procedure (example 2, procedure 3) to give the title compound in 92% yield, as a 4:1 mixture of isomers. The crude product was purified by bulb-to-bulb distillation (B.p.=102° C./0.03 mbar).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[C:8]2([C:13](=[O:14])[CH2:12][CH2:11][CH2:10][CH2:9]2)[CH:7]([CH3:15])[CH:6]=[CH:5][CH2:4]1)[CH3:2].[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[CH2:1]([CH:3]1[C:8]2([CH:13]([OH:14])[CH2:12][CH2:11][CH2:10][CH2:9]2)[CH:7]([CH3:15])[CH:6]=[CH:5][CH2:4]1)[CH3:2] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1CC=CC(C12CCCCC2=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1CC=CC(C12CCCCC2O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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